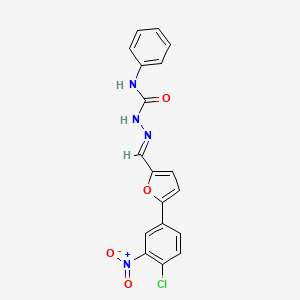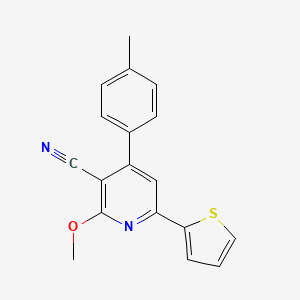
2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile is a useful research compound. Its molecular formula is C18H14N2OS and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.08268425 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on closely related compounds to 2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile has shown antimicrobial properties. Specifically, derivatives of nicotinonitrile have been synthesized and demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest potential applications of this compound in developing new antimicrobial agents (Guna et al., 2015).
Corrosion Inhibition
Pyridine derivatives, including nicotinonitrile compounds, have been evaluated for their corrosion inhibition properties. Studies indicate that these compounds are effective in preventing corrosion of metals such as steel in acidic environments. The effectiveness of these inhibitors is attributed to their adsorption onto the metal surface, forming a protective layer that reduces corrosion. This suggests that this compound could serve as a corrosion inhibitor for protecting metals in industrial applications (Ansari et al., 2015).
Antiprotozoal Activity
Nicotinonitrile derivatives have also been studied for their antiprotozoal activity. Research on similar compounds has demonstrated significant in vitro and in vivo efficacy against Trypanosoma species and Plasmodium falciparum, indicating potential applications of this compound in the treatment of protozoal infections (Ismail et al., 2003).
Photovoltaic Applications
Research into the photovoltaic applications of nicotinonitrile derivatives has revealed that these compounds can serve as effective co-sensitizers in dye-sensitized solar cells (DSSCs). A study on a related compound showed enhanced solar energy conversion efficiency when used alongside traditional dyes. This suggests that this compound could be explored for its potential in improving the efficiency of DSSCs (Hemavathi et al., 2019).
Luminescent Materials
Nicotinonitrile derivatives are also being investigated for their use in luminescent materials. Studies have indicated that these compounds exhibit strong fluorescence and solvatochromic effects, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices. The photophysical properties of these materials suggest that this compound could be a candidate for developing new luminescent materials (Ahipa et al., 2014).
Eigenschaften
IUPAC Name |
2-methoxy-4-(4-methylphenyl)-6-thiophen-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-12-5-7-13(8-6-12)14-10-16(17-4-3-9-22-17)20-18(21-2)15(14)11-19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHDDXXWPFNIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)OC)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

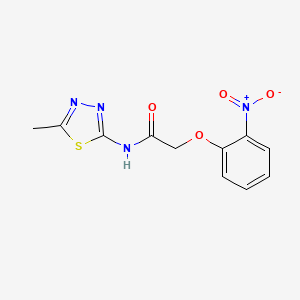
![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)
![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)
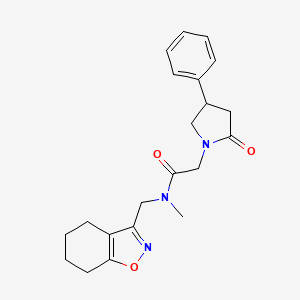
![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)
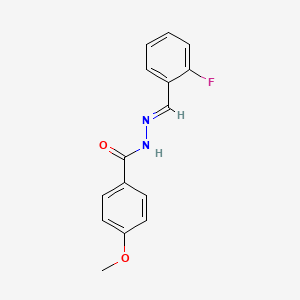

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5511519.png)
![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)
![1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5511541.png)

